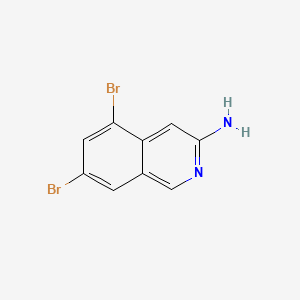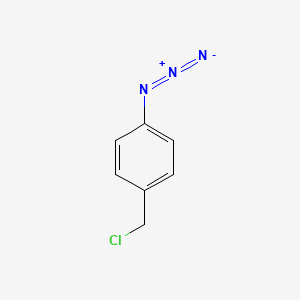
1-Azido-4-(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-4-(chloromethyl)benzene is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzene, where an azido group (-N3) and a chloromethyl group (-CH2Cl) are substituted at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-4-(chloromethyl)benzene can be synthesized through the reaction of (4-azidophenyl)methanol with thionyl chloride (SO2Cl2) in dichloromethane (DCM) at 0°C. The reaction is then stirred at room temperature overnight .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-4-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and other nucleophiles in polar solvents.
Cycloaddition Reactions: Terminal alkynes and catalysts like copper(I) iodide (CuI) are used under mild conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl azides.
Cycloaddition Reactions: Products include 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
1-Azido-4-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Azido-4-(chloromethyl)benzene primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group can form reactive intermediates that facilitate the formation of triazoles, while the chloromethyl group can undergo substitution reactions to introduce various functional groups .
Comparaison Avec Des Composés Similaires
1-Azido-4-methylbenzene: Similar structure but with a methyl group instead of a chloromethyl group.
4-Azidotoluene: Another azido-substituted benzene derivative with different reactivity.
Uniqueness: 1-Azido-4-(chloromethyl)benzene is unique due to the presence of both azido and chloromethyl groups, which provide distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
1-azido-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 |
Clé InChI |
PUXNMJZVGUICQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



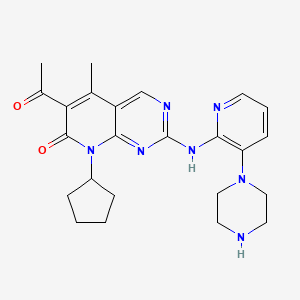
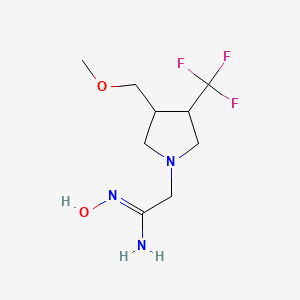
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

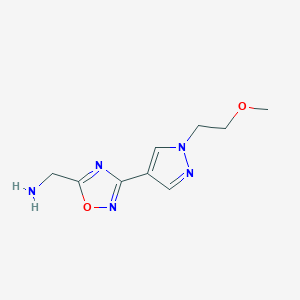


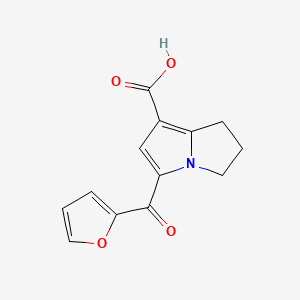
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
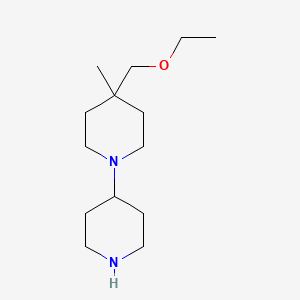

![3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13426945.png)
